molecular formula C19H20N2O4 B10981900 Methyl 4-[(2-phenylmorpholine-4-carbonyl)amino]benzoate

Methyl 4-[(2-phenylmorpholine-4-carbonyl)amino]benzoate

Cat. No.: B10981900
M. Wt: 340.4 g/mol
InChI Key: FFMDMBSPTVOGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2-phenylmorpholine-4-carbonyl)amino]benzoate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoate ester linked to a morpholine ring substituted with a phenyl group, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-phenylmorpholine-4-carbonyl)amino]benzoate typically involves a multi-step process:

    Formation of 2-phenylmorpholine-4-carbonyl chloride: This intermediate is prepared by reacting 2-phenylmorpholine with thionyl chloride under reflux conditions.

    Coupling Reaction: The resulting 2-phenylmorpholine-4-carbonyl chloride is then reacted with methyl 4-aminobenzoate in the presence of a base such as triethylamine. This step forms the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-phenylmorpholine-4-carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Reduction: The carbonyl group in the morpholine ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Br₂, Cl₂) for halogenation.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Hydrolysis: 4-[(2-phenylmorpholine-4-carbonyl)amino]benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Reduction: Corresponding alcohol derivative of the morpholine ring.

Scientific Research Applications

Methyl 4-[(2-phenylmorpholine-4-carbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-[(2-phenylmorpholine-4-carbonyl)amino]benzoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific enzymes or receptors, modulating their activity. The phenylmorpholine moiety can interact with hydrophobic pockets in proteins, while the benzoate ester can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(phenoxycarbonyl)amino]benzoate: Similar structure but with a phenoxy group instead of a phenylmorpholine.

    Methyl 4-[(morpholin-4-ylcarbonyl)amino]benzoate: Lacks the phenyl substitution on the morpholine ring.

Uniqueness

Methyl 4-[(2-phenylmorpholine-4-carbonyl)amino]benzoate is unique due to the presence of the phenyl group on the morpholine ring, which can enhance its binding affinity and specificity for certain molecular targets compared to its analogs. This structural feature may also influence its pharmacokinetic properties, such as solubility and metabolic stability.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

methyl 4-[(2-phenylmorpholine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C19H20N2O4/c1-24-18(22)15-7-9-16(10-8-15)20-19(23)21-11-12-25-17(13-21)14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23)

InChI Key

FFMDMBSPTVOGDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCOC(C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.